

physical and chemical properties of 7-Methylguanosine 5'-diphosphate

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Compound of Interest

Compound Name: 7-Methylguanosine 5'-diphosphate
sodium

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7-Methylguanosine 5'-diphosphate: A Technical Guide for Researchers

An in-depth examination of the physical, chemical, and biological properties of 7-Methylguanosine 5'-diphosphate (m7GDP), a crucial molecule in eukaryotic mRNA processing and a valuable tool in drug development.

Core Physical and Chemical Properties

7-Methylguanosine 5'-diphosphate (m7GDP) is a modified purine nucleotide that plays a pivotal role in the structure and function of eukaryotic messenger RNA. As the core component of the 5' cap, it is essential for mRNA stability, splicing, nuclear export, and translation initiation. This section summarizes its key physical and chemical characteristics.

Property	Value
IUPAC Name	[[[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxo-1H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate[1]
Synonyms	7-Methyl-GDP, m7GDP, 7-methylguanosine diphosphate[1][2]
Molecular Formula	C ₁₁ H ₁₇ N ₅ O ₁₁ P ₂ (free acid)[1][3]
Molecular Weight	457.23 g/mol (free acid basis)[1][3][4]
Appearance	White to off-white solid powder[5][6]
Solubility	Soluble in water (50 mg/mL), yielding a clear to very slightly hazy, colorless to very faintly yellow solution[5][6]
Storage Conditions	Store at -20°C. Avoid freeze-thaw cycles.[2][3]
Purity	Typically ≥92.5% or ≥95% as determined by HPLC[2][3]

Table 1: CAS Numbers for 7-Methylguanosine 5'-diphosphate and its Salts

Form	CAS Number
Free Acid	26467-11-8[2], 117723-13-4[3][4]
Sodium Salt	104809-16-7[2][3]
TEA Salt	240137-50-2[2]

Table 2: Spectroscopic Properties

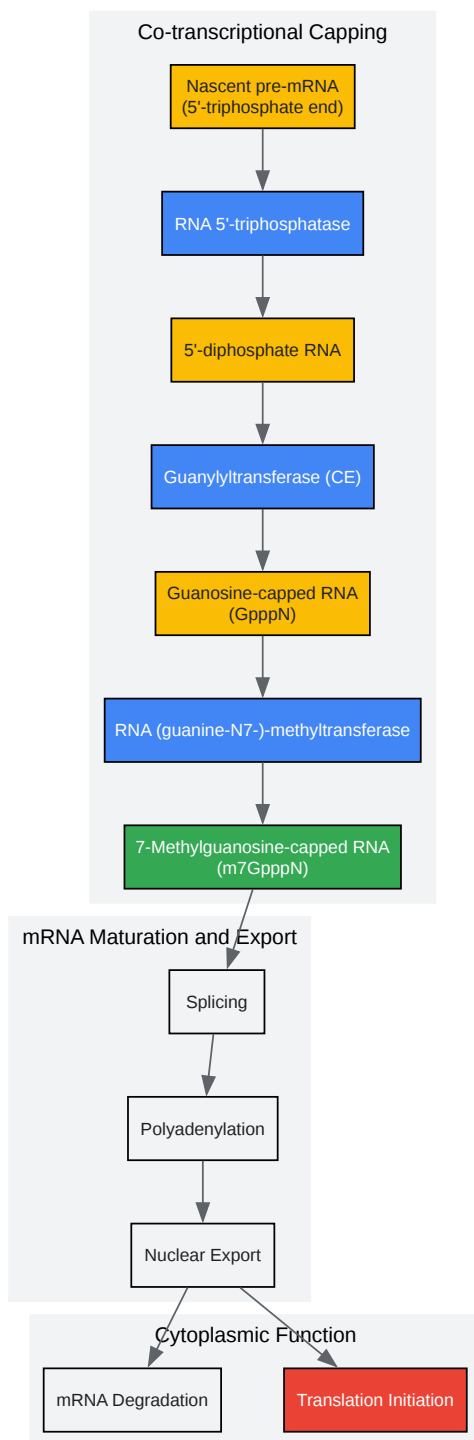
Property	Value
λ_{max}	258/280 nm[3]
Molar Extinction Coefficient (ϵ)	9.8/8.0 L mmol ⁻¹ cm ⁻¹ (in Tris-HCl pH 7.5)[3]

Biological Significance: The mRNA 5' Cap

In eukaryotes, the 5' end of newly transcribed messenger RNA is modified by the addition of a 7-methylguanosine cap. This process, known as capping, is a three-step enzymatic reaction that occurs co-transcriptionally.[7] The resulting m7G cap is crucial for several key aspects of mRNA metabolism, including pre-mRNA splicing, 3' end formation, nuclear export, protection from exonuclease degradation, and translation initiation.[8][9][10]

The cap structure is recognized by the nuclear cap-binding complex (CBC), which is composed of CBP20 and CBP80, and the cytosolic eukaryotic initiation factor 4E (eIF4E).[8][9] The binding of these proteins to the m7G cap facilitates the subsequent steps in gene expression.

mRNA Capping and its Role in Gene Expression

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A simplified diagram of the mRNA capping pathway and its downstream effects.

Experimental Protocols

Chemical Synthesis of 7-Methylguanosine 5'-diphosphate

A common and efficient method for the synthesis of m7GDP involves the selective methylation of guanosine 5'-diphosphate (GDP).[\[11\]](#)[\[12\]](#)[\[13\]](#)

Materials:

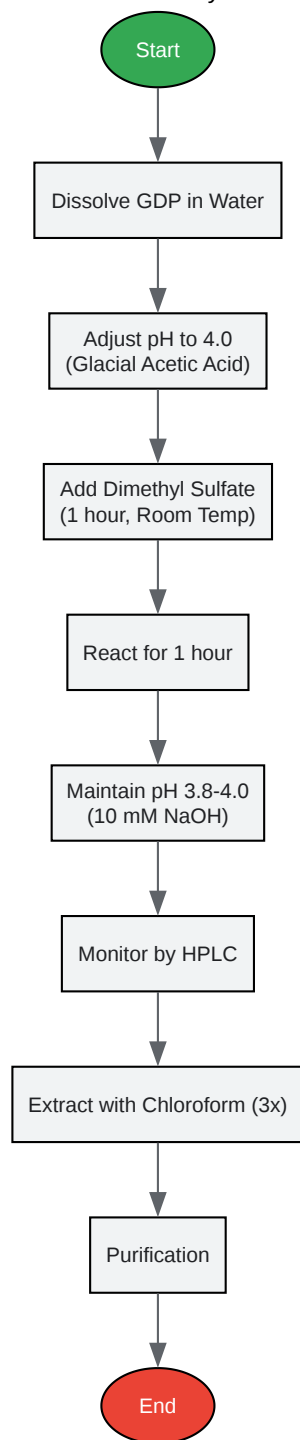
- Guanosine 5'-diphosphate (GDP), free acid or sodium salt
- Dimethyl sulfate
- Glacial acetic acid
- 10 mM Sodium hydroxide (NaOH)
- Chloroform
- Deionized water

Procedure:

- Dissolve 10 g (20.5 mmol) of GDP in 200 mL of deionized water.[\[2\]](#)[\[11\]](#)
- Adjust the pH of the solution to 4.0 with glacial acetic acid.[\[2\]](#)[\[11\]](#)
- Over a period of 1 hour, add 20 mL (119.04 mmol) of dimethyl sulfate to the solution with constant stirring at room temperature.[\[2\]](#)[\[11\]](#)
- Allow the reaction to proceed for an additional hour.[\[2\]](#)[\[11\]](#)
- Maintain the pH of the reaction mixture between 3.8 and 4.0 by the dropwise addition of 10 mM NaOH.[\[2\]](#)[\[11\]](#)
- Monitor the progress of the reaction by analytical HPLC. The methylation is typically complete within 2 hours.[\[2\]](#)

- To remove excess dimethyl sulfate, add 200 mL of chloroform to the reaction mixture and perform a liquid-liquid extraction using a separatory funnel. Repeat the extraction three times with 200 mL of chloroform each time.[\[2\]](#)

Workflow for the Chemical Synthesis of m7GDP



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A flowchart illustrating the key steps in the synthesis of m7GDP.

Purification

The crude product can be purified by column chromatography.

Materials:

- DEAE-Sephadex (A-25, HCO_3^- form) or a BPG column on an AKTA Purifier 100[2][11]
- Triethylammonium bicarbonate (TEAB) buffer (linear gradient from 0 to 1 M, pH 7.5)[2]

Procedure:

- Load the aqueous layer from the extraction onto a DEAE-Sephadex column (or a similar anion exchange resin).
- Elute the product using a linear gradient of TEAB buffer at 4°C.[2]
- Collect the fractions containing the desired product.
- To obtain the triethylammonium salt of m7GDP, dry the pooled fractions under a high vacuum.[2]

Applications in Research and Drug Development

7-Methylguanosine 5'-diphosphate and its analogs are invaluable tools for studying the structure, function, and metabolism of mRNA 5'-cap structures.[14] They are frequently used in high-throughput screening assays to identify small molecule inhibitors of cap-dependent translation or cap-binding proteins, which are promising targets for novel therapeutics, particularly in oncology.[2] Furthermore, m7GDP has been shown to have an inhibitory effect against certain viral infections, such as Flavivirus, making it a valuable asset in virology research.[2] It also serves as a key intermediate in the synthesis of various mRNA cap analogs. [11][12][13]

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